6-(3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)-4,5-dihydropyridazin-3(2H)-one

Lipophilicity Membrane permeability Lead optimization

6-(3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)-4,5-dihydropyridazin-3(2H)-one (CAS 1260934-79-9) is a heterocyclic small molecule (C₁₃H₁₂N₄O₂, MW 256.27) that combines a 4,5-dihydropyridazin-3(2H)-one core with a 3-(p-tolyl)-1,2,4-oxadiazole substituent. The compound features a partially saturated pyridazinone ring—distinguishing it from the fully aromatic pyridazin-3(2H)-one scaffold prevalent in HIF inhibitor patents from Bayer.

Molecular Formula C13H12N4O2
Molecular Weight 256.265
CAS No. 1260934-79-9
Cat. No. B2395039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)-4,5-dihydropyridazin-3(2H)-one
CAS1260934-79-9
Molecular FormulaC13H12N4O2
Molecular Weight256.265
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NOC(=N2)C3=NNC(=O)CC3
InChIInChI=1S/C13H12N4O2/c1-8-2-4-9(5-3-8)12-14-13(19-17-12)10-6-7-11(18)16-15-10/h2-5H,6-7H2,1H3,(H,16,18)
InChIKeyDITDKHRHBLRGGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)-4,5-dihydropyridazin-3(2H)-one (CAS 1260934-79-9): Procurement-Relevant Structural and Physicochemical Profile


6-(3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)-4,5-dihydropyridazin-3(2H)-one (CAS 1260934-79-9) is a heterocyclic small molecule (C₁₃H₁₂N₄O₂, MW 256.27) that combines a 4,5-dihydropyridazin-3(2H)-one core with a 3-(p-tolyl)-1,2,4-oxadiazole substituent . The compound features a partially saturated pyridazinone ring—distinguishing it from the fully aromatic pyridazin-3(2H)-one scaffold prevalent in HIF inhibitor patents from Bayer [1]. It is commercially available from multiple vendors at ≥97% purity with batch-specific QC documentation including NMR, HPLC, and GC . The p-tolyl substituent confers a calculated logP of approximately 2.17, placing it in a lipophilicity range considered favorable for CNS permeability according to the Lipinski and related physicochemical guidelines .

Why Generic Substitution Fails: Structural and Physicochemical Uniqueness of 6-(3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)-4,5-dihydropyridazin-3(2H)-one (CAS 1260934-79-9)


In-class compounds within the oxadiazole–pyridazinone family cannot be interchangeably substituted without altering key molecular properties. The 4,5-dihydropyridazin-3(2H)-one core of CAS 1260934-79-9 introduces a partially saturated ring topology (Fsp³ = 0.23) absent in the fully aromatic pyridazin-3(2H)-ones claimed in HIF inhibitor patents . This saturation impacts conformational flexibility, tautomeric equilibria, and metabolic stability in ways that are not predictable from aromatic analogs [1]. Furthermore, the p-tolyl substituent at the oxadiazole 3-position provides distinct lipophilicity (logP ~2.17) and electron-donating character compared to analogs bearing methyl (logP ~0.5–0.8), ethyl (logP ~1.0–1.3), pyridin-3-yl (logP ~0.3–0.6), or halogenated phenyl groups . For procurement decisions, substituting even a closely related analog such as 6-(3-methyl-1,2,4-oxadiazol-5-yl)-4,5-dihydropyridazin-3(2H)-one (CAS 1338682-74-8) would alter the compound's lipophilicity by approximately 1.5 log units—a difference that can fundamentally change membrane permeability, off-target binding, and pharmacokinetic profile in biological assays [2].

Quantitative Differentiation Evidence: 6-(3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)-4,5-dihydropyridazin-3(2H)-one (CAS 1260934-79-9) vs. Closest Analogs


Lipophilicity Differentiation: logP of p-Tolyl vs. Methyl and Pyridyl Oxadiazole Analogs

The target compound exhibits a vendor-reported calculated logP of 2.17 , which is substantially higher than the closest commercially available 4,5-dihydropyridazinone analogs: 6-(3-methyl-1,2,4-oxadiazol-5-yl)-4,5-dihydropyridazin-3(2H)-one (CAS 1338682-74-8, calculated logP ~0.63) and 6-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-4,5-dihydropyridazin-3(2H)-one (CAS 1261001-68-6, calculated logP ~0.45) . The p-tolyl substituent contributes an additional ~1.5 logP units relative to the methyl analog, attributable to the incremental lipophilicity of the para-substituted phenyl ring (π = ~1.5 for phenyl vs. H by the Hansch approach) [1]. This positions the compound closer to the CNS drug-like logP sweet spot of 2–3, compared to the more hydrophilic analogs that fall below logP 1.

Lipophilicity Membrane permeability Lead optimization

Molecular Topology Differentiation: Fraction sp³ (Fsp³) of the 4,5-Dihydropyridazinone Core vs. Aromatic Pyridazinone Analogs

The target compound possesses an Fsp³ of 0.23, reflecting the sp³-hybridized carbons at positions 4 and 5 of the dihydropyridazinone ring . In contrast, 6-(1,2,4-oxadiazol-5-yl)pyridazin-3(2H)-ones claimed in the Bayer HIF inhibitor patent series (e.g., US 20140329797) have an Fsp³ of approximately 0.00–0.08, as the pyridazinone core is fully aromatic [1]. Lovering et al. (2009) demonstrated that compounds with Fsp³ ≥ 0.45 have significantly higher clinical success rates; while the target compound's Fsp³ of 0.23 falls below this threshold, it is nevertheless 2.9-fold higher than the fully aromatic pyridazinone comparator and represents a meaningful step away from 'flatland' [2]. The partially saturated ring also introduces a chiral topology (the C4–C5 bond in the dihydro ring creates a non-planar conformation), which may offer advantages in target selectivity through shape complementarity.

Molecular topology Drug-likeness Clinical developability

Hydrogen Bond Donor/Acceptor Profile and Its Impact on Permeability and Solubility Classification

The target compound has a hydrogen bond donor count (HBD) of 1 and hydrogen bond acceptor count (HBA) of 4 . This profile satisfies all four Lipinski Rule-of-Five criteria (MW 256.27 ≤ 500; logP 2.17 ≤ 5; HBD 1 ≤ 5; HBA 4 ≤ 10) [1]. When compared to analogs with additional H-bond functionality—such as 6-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-4,5-dihydropyridazin-3(2H)-one (CAS 1261001-68-6), which possesses an HBA of 5 due to the pyridine nitrogen—the target compound's lower HBA may provide a measurable advantage in passive permeability across Caco-2 monolayers, given the established inverse correlation between HBA count and permeability [2]. The single HBD (the pyridazinone N–H) also limits the desolvation penalty for membrane partitioning relative to compounds with multiple HBDs.

Hydrogen bonding Permeability Solubility Rule-of-Five

Commercially Documented Purity and Analytical QC Differentiation vs. Analog Availability

The target compound is available from multiple vendors at ≥97% purity with batch-specific analytical documentation including NMR, HPLC, and GC . This purity specification is consistent across suppliers including Fluorochem (SKU F731900, 97%), Bidepharm (97% with NMR/HPLC/GC), and MolCore (NLT 98%) . In contrast, several close analogs such as 6-(3-methyl-1,2,4-oxadiazol-5-yl)-4,5-dihydropyridazin-3(2H)-one (CAS 1338682-74-8) and 6-(3-ethyl-1,2,4-oxadiazol-5-yl)-2,3,4,5-tetrahydropyridazin-3-one (CAS 1338682-76-0) are listed at 95% purity with less comprehensive QC documentation from certain suppliers, and the methyl analog commands a premium price (€385/100 mg from CymitQuimica) . The broader supplier base and competitive pricing for the p-tolyl compound reduce single-source dependency and procurement risk for long-term research programs.

Chemical purity Quality control Reproducibility Procurement

Best-Fit Research and Industrial Application Scenarios for 6-(3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)-4,5-dihydropyridazin-3(2H)-one (CAS 1260934-79-9)


CNS-Penetrant Lead Optimization Programs Requiring Moderate Lipophilicity and 3D Topology

Based on its logP of 2.17 —sitting within the CNS drug-like sweet spot of 2–3—and its partially saturated core (Fsp³ = 0.23), this compound is well-suited as a starting scaffold for CNS-targeted medicinal chemistry programs. The p-tolyl group provides sufficient lipophilicity for blood-brain barrier penetration, while the non-planar dihydropyridazinone ring offers shape diversity that may improve target selectivity compared to flat aromatic pyridazinone alternatives [1]. Medicinal chemists designing CNS-penetrant kinase inhibitors, GPCR modulators, or enzyme inhibitors where passive permeability is critical should prioritize this compound over the more polar methyl or pyridyl analogs.

Fragment-Based Drug Discovery (FBDD) and High-Throughput Screening (HTS) Library Design

With MW 256.27, logP 2.17, HBD 1, and HBA 4, the compound occupies a favorable region of fragment-like chemical space (MW < 300, clogP ≤ 3) . The 1,2,4-oxadiazole ring serves as a bioisostere of ester and amide functionalities, offering metabolic stability advantages while maintaining hydrogen-bonding capacity [1]. Its availability from multiple vendors with documented QC makes it a practical choice for building screening libraries in both academic and industrial settings. Inclusion of this compound in diversity-oriented synthesis libraries can introduce three-dimensional character (Fsp³ = 0.23) that is underrepresented in traditional flat heterocycle collections.

Structure-Activity Relationship (SAR) Studies on Oxadiazole-Containing Heterocyclic Scaffolds

The compound provides a well-defined p-tolyl substitution at the oxadiazole 3-position, enabling systematic SAR exploration across this series. The documented logP increment of ~1.5 units relative to the methyl analog allows researchers to calibrate the relationship between lipophilicity and biological activity within a congeneric series. The compound can serve as a lipophilic reference point in matched molecular pair analyses alongside the methyl (CAS 1338682-74-8), ethyl (CAS 1338682-76-0), and pyridin-3-yl (CAS 1261001-68-6) analogs, facilitating the deconvolution of electronic and lipophilic contributions to target binding [1].

Physicochemical Property Benchmarking and Computational Model Validation

Given the well-characterized physicochemical profile (logP, HBA, HBD, Fsp³) and the availability of structurally adjacent analogs with systematically varying substituents, this compound series can serve as a calibration set for validating in silico ADME prediction models. The target compound's intermediate lipophilicity and saturation level make it particularly useful for testing the predictive accuracy of logP algorithms (XLogP3, ALogP, MLogP), Caco-2 permeability QSPR models, and PAMPA-BBB models across a gradient of logP values [1]. Procurement for computational chemistry groups seeking experimentally validated physicochemical data points is therefore warranted.

Quote Request

Request a Quote for 6-(3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)-4,5-dihydropyridazin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.